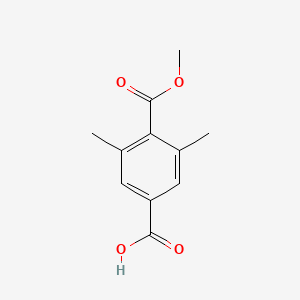
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid typically involves the esterification of 3,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves the continuous esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other suitable catalysts . The reaction is conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl or methoxycarbonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid has several scientific research applications:
作用机制
The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the methyl groups at the 3 and 5 positions, affecting its chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methyl and methoxycarbonyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
18958-19-5 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
4-methoxycarbonyl-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(10(12)13)5-7(2)9(6)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI 键 |
SXAZEUCRZLPRRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
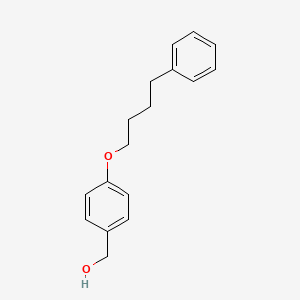
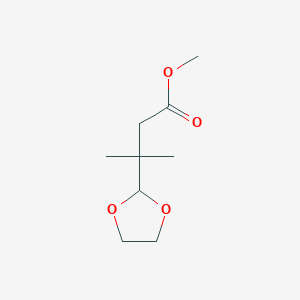
![4-[4-(2-Chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B8450741.png)
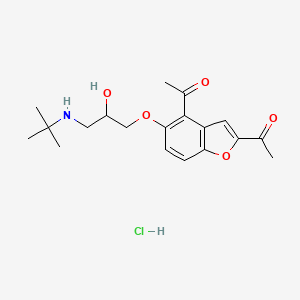
![2',3'-Dihydrospiro[1,3-dioxolane-2,1'-inden]-4'-amine](/img/structure/B8450756.png)
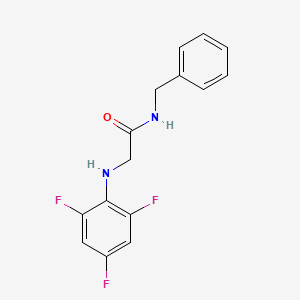

![2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile](/img/structure/B8450774.png)
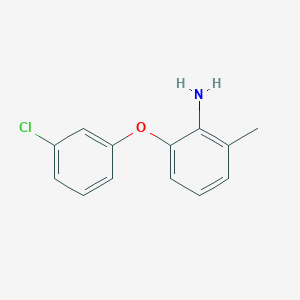
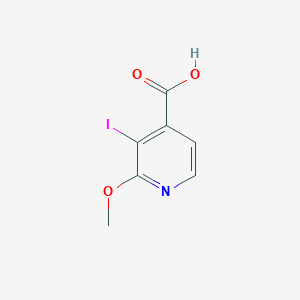
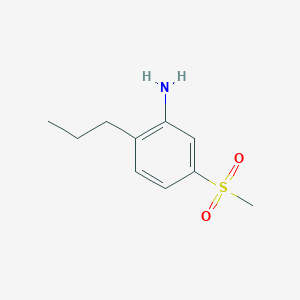
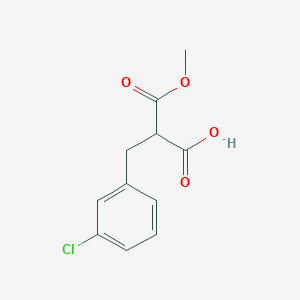
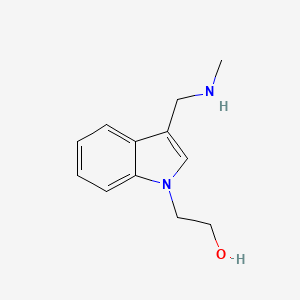
![(6-Amino-5-nitro(2-pyridyl))[2-(methylamino)ethyl]amine](/img/structure/B8450838.png)
